4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one
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Overview
Description
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is a complex organic compound with a unique structure that includes a dioxolo ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a dioxolo-containing aldehyde with an isoquinoline derivative under acidic conditions, followed by reduction and hydrolysis steps to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into new medications.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and materials engineering.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-1,3-dioxolo[4,5-g]quinazolin-6(5h)-one
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is unique due to its specific structural features, which include a dioxolo ring fused to an isoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)butan-2-one , with CAS number 46985-27-7, is a derivative of isoquinoline known for its diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Density : 1.295 g/cm³
- Boiling Point : 439.4°C at 760 mmHg
- Flash Point : 219.5°C
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
Antioxidant Activity
Studies have shown that derivatives of isoquinoline, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain isoquinoline derivatives showed IC₅₀ values in the low micromolar range against breast and prostate cancer cells.
Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, this compound may also possess neuroprotective properties. Research on related compounds has shown promise in inhibiting acetylcholinesterase (AChE) activity and reducing amyloid-beta aggregation, both of which are significant in Alzheimer's disease pathology.
Case Studies
-
Anticancer Activity :
A case study involving a series of isoquinoline derivatives reported that compounds similar to this one exhibited potent anticancer activity against human cancer cell lines. The study utilized MTT assays to determine cell viability and found that certain derivatives had IC₅₀ values as low as 15 µM against MCF-7 breast cancer cells . -
Neuroprotective Study :
In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit AChE and their effects on amyloid-beta aggregation. Compounds showed significant inhibition with IC₅₀ values ranging from 14.8 to 18.6 nM for AChE inhibition . This suggests potential therapeutic applications in treating Alzheimer's disease. -
Antioxidant Activity Assessment :
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where compounds demonstrated effective scavenging abilities comparable to well-known antioxidants .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇NO₄ |
Molecular Weight | 263.29 g/mol |
Density | 1.295 g/cm³ |
Boiling Point | 439.4°C |
Flash Point | 219.5°C |
Biological Activity | Effect | IC₅₀ Value |
---|---|---|
Anticancer (MCF-7 cells) | Cytotoxicity | ~15 µM |
Neuroprotection (AChE Inhibition) | Inhibition | 14.8 - 18.6 nM |
Antioxidant | Radical Scavenging | Effective compared to controls |
Properties
CAS No. |
46985-27-7 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(8-hydroxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)butan-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(16)2-3-15-6-10-4-13-14(19-8-18-13)5-11(10)12(17)7-15/h4-5,12,17H,2-3,6-8H2,1H3 |
InChI Key |
DOCFTWOBHIMVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1CC(C2=CC3=C(C=C2C1)OCO3)O |
Origin of Product |
United States |
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